1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H18N2O2S.2ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and methylsulfonyl chloride.
Reaction Conditions: The piperidine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(2-(Methylsulfonyl)ethyl)piperidine.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines.
Substitution: Substituted piperidines
Scientific Research Applications
1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methanesulfonylethyl)piperidin-4-amine
- 1-(Methylsulfonyl)piperidin-4-amine hydrochloride
- 1-[2-(Methylsulfonyl)ethyl]piperidin-4-amine dihydrochloride .
Uniqueness
1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the amine group at the 4-position of the piperidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H19ClN2O2S |
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Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)7-6-10-4-2-8(9)3-5-10;/h8H,2-7,9H2,1H3;1H |
InChI Key |
GLAHXTVPGHQOLF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1CCC(CC1)N.Cl |
Origin of Product |
United States |
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